Arteether

描述

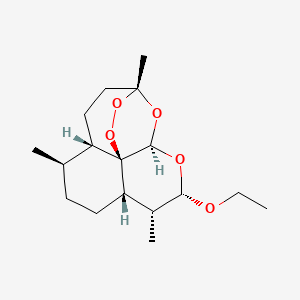

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1R,4S,5R,8S,9R,10S,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O5/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)22-21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14+,15-,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYNIRQVMRLPIQ-XQLAAWPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C2CCC(C3C24C(O1)OC(CC3)(OO4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75887-54-6 | |

| Record name | Arteether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75887-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artemotil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13851 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ARTEMOTIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGL7GFB9YI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Arteether from Dihydroartemisinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of arteether, a critical antimalarial agent, from its precursor dihydroartemisinin (DHA). This compound, an ethyl ether derivative of DHA, is a potent and fast-acting blood schizontocide, particularly effective against drug-resistant strains of Plasmodium falciparum.[1] This document details various synthetic methodologies, presents quantitative data in a comparative format, and illustrates the core chemical transformations and experimental workflows.

Core Synthesis Pathway

The fundamental reaction for producing this compound from dihydroartemisinin is an acid-catalyzed etherification. The hemiacetal group in dihydroartemisinin is converted into an ethyl ether in the presence of ethanol and an acid catalyst. This process typically yields a mixture of two diastereomers, α-arteether and β-arteether.

Below is a generalized diagram of the synthesis pathway.

Caption: Generalized reaction mechanism for the acid-catalyzed synthesis of this compound from dihydroartemisinin.

Comparative Synthesis Methodologies

Several methods for the synthesis of this compound from dihydroartemisinin have been developed, each with distinct advantages and disadvantages concerning yield, reaction time, cost-effectiveness, and environmental impact. The choice of catalyst and solvent system are critical parameters influencing the outcome of the synthesis.

| Method | Catalyst | Solvent(s) | Temperature | Reaction Time | Yield | Key Features |

| Solid Acid Catalyst Method | Cation exchange resin (e.g., Dowex-50) or p-toluenesulfonic acid | Dry Ethanol, Triethylorthoformate | Room Temp (20-40°C) | 30 min - 10 hrs | >95% | High yield, avoids chromatography, environmentally friendlier by replacing benzene.[2] |

| Boron Trifluoride Etherate Method | Boron trifluoride etherate (BF₃·OEt₂) | Benzene and Ethanol | 70°C (reflux) | 1 hour | 40-90% (purified) | A common method, but requires heating and the use of a carcinogenic solvent (benzene).[2][3] |

| Chlorotrimethylsilane Method | Chlorotrimethylsilane | Alcohol and Benzene | Room Temp | 2 hours | Variable | Requires column chromatography to purify the product.[2] |

| One-Pot Synthesis from Artemisinin | Sodium borohydride and Cellulose Sulfuric Acid | Ethanol, Trimethyl orthoacetate | -5 to 0°C then Room Temp | ~2.5 hours | High | A "green" methodology that combines the reduction of artemisinin and etherification in a single step. |

Detailed Experimental Protocols

Method 1: Solid Acid Catalyst (p-Toluenesulfonic Acid)

This protocol is based on an improved, cost-effective, and high-yield process.

-

Dissolution: Dissolve 50 mg of dihydroartemisinin in 3 ml of dry ethanol.

-

Reagent Addition: Add 2 ml of triethylorthoformate and 25 mg of p-toluenesulfonic acid to the solution.

-

Reaction: Stir the reaction mixture at room temperature (20°C) for 30 minutes.

-

Quenching: Add 50 ml of water to the reaction mixture.

-

Extraction: Extract the product with dichloromethane (3 x 30 ml).

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulphate, and evaporate the solvent under reduced pressure at 45°C to obtain pure this compound.

-

Yield: The reported yield of pure this compound is 50 mg.

Method 2: Boron Trifluoride Etherate

This method is a more traditional approach to this compound synthesis.

-

Dissolution: Dissolve dihydroartemisinin in a solvent mixture of benzene and ethanol by heating to 45°C.

-

Catalyst Addition: Add boron trifluoride etherate to the solution.

-

Reaction: Reflux the reaction mixture at 70°C for 1 hour.

-

Washing: Wash the reaction mixture with a 10% sodium acetate solution.

-

Extraction: Extract the product with dichloromethane.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulphate and evaporate the solvent.

-

Purification: The resulting mixture of α, β-arteether and side products requires purification by column chromatography.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound from dihydroartemisinin.

Caption: A generalized experimental workflow for the synthesis of this compound.

Product Characteristics

The synthesis of this compound from dihydroartemisinin results in a mixture of α and β isomers. The ratio of these isomers can be influenced by the reaction conditions. For instance, one process reports an α:β this compound ratio of 20-30:80-70%. Both isomers exhibit potent antimalarial activity. The final product is typically characterized using spectroscopic methods such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

References

The Core Mechanism of Action of Arteether in Plasmodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arteether, a semisynthetic derivative of artemisinin, is a potent antimalarial agent critical in the treatment of severe and complicated malaria, particularly that caused by Plasmodium falciparum. Its efficacy stems from a unique, multi-pronged mechanism of action initiated by a specific activation process within the parasite. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's antiplasmodial activity, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

The Primary Activation Pathway: Heme-Mediated Cleavage

This compound is a prodrug, requiring activation within the parasite to exert its cytotoxic effects. The central catalyst for this activation is ferrous heme (Fe²⁺), a byproduct of the parasite's digestion of host hemoglobin in its acidic food vacuole.[1][2]

The core of the this compound molecule is an endoperoxide bridge. In the presence of Fe²⁺, this bridge is reductively cleaved.[3] This chemical reaction is akin to the Fenton reaction and generates highly reactive and unstable carbon-centered radicals.[3] These radicals are the primary effectors of the drug's parasiticidal action. The specificity of this compound's activation—requiring the high concentrations of heme produced during the parasite's blood stage—is a key factor in its selective toxicity towards Plasmodium with minimal effects on the host's red blood cells.[4]

The Multi-Target Assault: Promiscuous Alkylation and Oxidative Stress

Once generated, the carbon-centered radicals are highly reactive and non-specific, leading to a "promiscuous" alkylation of a wide array of parasite macromolecules. This widespread damage disrupts numerous essential cellular processes simultaneously.

Protein Alkylation and Disruption of Cellular Function

Chemical proteomics studies using artemisinin analogues with "clickable" tags have identified over 100 protein targets within the parasite. These targets are involved in critical pathways, including:

-

Glycolysis: Essential for energy production.

-

Hemoglobin degradation: Disrupting the parasite's nutrient acquisition.

-

Redox defense: Compromising the parasite's ability to manage oxidative stress.

-

Protein synthesis and folding: Leading to an accumulation of misfolded and non-functional proteins.

This multi-target alkylation effectively overwhelms the parasite's cellular machinery, leading to a rapid cessation of function and, ultimately, cell death.

Induction of Oxidative and Carbonyl Stress

The radical cascade initiated by this compound activation significantly increases the levels of reactive oxygen species (ROS) within the parasite. This surge in ROS leads to:

-

Lipid Peroxidation: The radicals attack polyunsaturated fatty acids in cellular membranes, leading to a chain reaction of lipid peroxidation. This damages membrane integrity, affecting the plasma membrane, mitochondrial membranes, and the digestive vacuole.

-

Generation of Cytotoxic Aldehydes: Lipid peroxidation produces reactive aldehydes, such as 4-hydroxynonenal (4-HNE), which can form adducts with proteins, further contributing to cellular dysfunction.

Specific Molecular Targets and Pathway Disruption

While promiscuous damage is a hallmark of this compound's action, research has also pointed to specific and critical cellular components that are particularly vulnerable.

Mitochondrial Dysfunction

The parasite's mitochondrion is a key target of this compound. Treatment leads to a rapid depolarization of the mitochondrial membrane potential (ΔΨm). This disruption of the proton gradient impairs ATP synthesis and other essential mitochondrial functions. Furthermore, the interaction of activated this compound with the mitochondrial electron transport chain can exacerbate ROS production, creating a feedback loop of oxidative damage.

Inhibition of Hemozoin Formation

In addition to being the activator of this compound, heme is also a target. Activated this compound can alkylate heme itself, forming heme-artemisinin adducts. These adducts can interfere with the crystallization of heme into inert hemozoin, leading to an accumulation of toxic, free heme, which further contributes to oxidative stress and parasite death.

Quantitative Data

The efficacy of this compound and its derivatives is typically quantified by their 50% inhibitory concentration (IC₅₀) against various P. falciparum strains.

| Compound | P. falciparum Strain/Isolate | IC₅₀ (nM) | Reference |

| This compound | Chloroquine-Resistant (n=21) | 3.88 | |

| This compound | Chloroquine-Susceptible (n=15) | 5.66 | |

| Artemether | Primary Infections (Thai isolates) | 4.8 ng/mL (~16.1 nM) | |

| Dihydroartemisinin (DHA) | Primary Infections (Thai isolates) | 1.2 ng/mL (~4.2 nM) | |

| Artesunate | Primary Infections (Thai isolates) | 1.6 ng/mL (~4.2 nM) | |

| Artemisinin | 3D7 | 26.6 (range: 6.8–43.1) | |

| Dihydroartemisinin (DHA) | 3D7 | 2.0 ± 0.1 | |

| Dihydroartemisinin (DHA) | V1S | 2 ± 1 | |

| Dihydroartemisinin (DHA) | Colombian Isolates (Median) | 1.1 |

Table 1: In vitro activity of this compound and related artemisinin derivatives against P. falciparum.

| Compound | Assay Condition | IC₅₀ (µM) | Reference |

| Artemisinin | PfHRP II-mediated hemozoin synthesis | 66 | |

| Heme-Artemisinin Adduct (HA) | PfHRP II-mediated hemozoin synthesis | ~30 | |

| Heme-Artemisinin Adduct (HAA) | PfHRP II-mediated hemozoin synthesis | ~55 | |

| Chloroquine | β-hematin formation | 1.13 | |

| Mefloquine | β-hematin formation | 1.79 |

Table 2: Inhibition of hemozoin/β-hematin formation by artemisinin and other antimalarials.

| Cell Line | Assay | Artemether CC₅₀ (µg/mL) | Reference |

| PG100 (Gastric Cancer) | MTT | > 238.8 (significant DNA damage) | |

| Human Lymphocytes | MTT | Cytotoxic at 238.8 | |

| J774 (Macrophage) | MTT | > 100 |

Table 3: In vitro cytotoxicity of artemether against mammalian cell lines.

Experimental Protocols

Parasite Viability and Drug Susceptibility Assays

This is a widely used method for assessing parasite growth by quantifying DNA content.

-

Preparation: Synchronized ring-stage P. falciparum cultures are diluted to a parasitemia of 0.5% and a hematocrit of 2%.

-

Drug Application: 200 µL of the parasite culture is added to 96-well plates pre-dosed with serial dilutions of the test compound (e.g., this compound).

-

Incubation: Plates are incubated for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

-

Lysis and Staining: 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The lysis buffer typically contains Tris, EDTA, saponin, and Triton X-100.

-

Incubation: Plates are incubated in the dark at room temperature for 1-24 hours.

-

Measurement: Fluorescence is read using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Analysis: IC₅₀ values are calculated by plotting fluorescence intensity against the logarithm of the drug concentration and fitting to a dose-response curve.

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH) as an indicator of parasite viability.

-

Culture and Drug Treatment: As with the SYBR Green I assay, parasites are incubated with serial dilutions of the drug for 48-72 hours.

-

Lysis: Plates are subjected to freeze-thaw cycles to lyse the cells and release pLDH.

-

Reaction: 20 µL of the parasite lysate is mixed with 100 µL of a reaction mixture (MALSTAT reagent) containing 3-acetylpyridine adenine dinucleotide (APAD) and lithium lactate. A second solution containing nitro blue tetrazolium (NBT) and phenazine ethosulfate (PES) is added.

-

Measurement: The activity of pLDH, which reduces APAD to APADH, leads to the conversion of NBT to formazan. The absorbance of the formazan product is measured at ~650 nm.

-

Analysis: Absorbance values are used to determine the percentage of growth inhibition and calculate IC₅₀ values.

Measurement of Oxidative Stress

This assay uses a probe that becomes fluorescent upon oxidation by ROS.

-

Cell Preparation: P. falciparum-infected red blood cells are washed and resuspended in a suitable buffer.

-

Probe Loading: Cells are incubated with DCFH-DA (typically 5-10 µM) for 30-60 minutes at 37°C. Cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH.

-

Treatment: The cells are then treated with this compound or a control compound.

-

Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence is measured using a flow cytometer or fluorescence microplate reader (Ex: ~485 nm, Em: ~530 nm).

Assessment of Mitochondrial Function

Rhodamine 123 is a cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.

-

Cell Preparation: Parasites are isolated from host red blood cells.

-

Staining: The isolated parasites are incubated with Rhodamine 123 (e.g., 1 µM) for 20-60 minutes.

-

Treatment: The stained parasites are then exposed to this compound. A positive control for depolarization, such as CCCP, should be used.

-

Measurement: A decrease in mitochondrial membrane potential results in the release of Rhodamine 123 from the mitochondria into the cytoplasm, leading to a decrease in localized mitochondrial fluorescence. This change can be quantified by flow cytometry or fluorescence microscopy.

Conclusion

The mechanism of action of this compound against Plasmodium is a complex and powerful process initiated by heme-mediated activation. The resulting carbon-centered radicals induce widespread, promiscuous damage through the alkylation of a multitude of proteins and lipids, leading to overwhelming oxidative stress and the disruption of numerous critical cellular pathways. Key specific targets include the parasite's mitochondria and the heme detoxification pathway. This multi-targeted assault explains the rapid and potent parasiticidal activity of this compound and other artemisinin derivatives. A thorough understanding of these mechanisms, supported by robust quantitative assays, is essential for the continued development of effective antimalarial therapies and for strategies to combat emerging drug resistance.

References

- 1. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Restructured Mitochondrial-Nuclear Interaction in Plasmodium falciparum Dormancy and Persister Survival after Artemisinin Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe - PMC [pmc.ncbi.nlm.nih.gov]

Arteether as an Anticancer Agent: A Technical Guide for Researchers

Introduction

Arteether, a semi-synthetic derivative of the natural compound artemisinin, has emerged as a promising candidate in the field of oncology. Initially developed for its potent antimalarial properties, a growing body of research has illuminated its significant anticancer activities. This technical guide provides an in-depth overview of the current state of research on this compound as an anticancer agent, focusing on its mechanisms of action, preclinical efficacy, and the experimental protocols used in its evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for novel cancer therapeutics.

Core Mechanisms of Anticancer Activity

This compound exerts its cytotoxic effects on cancer cells through a multi-pronged approach, primarily centered around the induction of oxidative stress, apoptosis, and the inhibition of key processes required for tumor growth and survival, such as angiogenesis.

Generation of Reactive Oxygen Species (ROS) and Induction of Apoptosis

A key mechanism underlying the anticancer activity of this compound is its ability to generate reactive oxygen species (ROS). The endoperoxide bridge within the this compound molecule is thought to be activated by intracellular iron, which is often present in higher concentrations in cancer cells compared to normal cells. This reaction leads to the production of cytotoxic carbon-centered radicals and other ROS. The resulting oxidative stress damages cellular components, including proteins and lipids, and triggers programmed cell death, or apoptosis.

Apoptosis induction by this compound has been observed in various cancer cell lines. For instance, in vitro studies have demonstrated that this compound induces apoptosis in tumor cells while having no cytotoxic effect on normal peripheral blood mononuclear cells[1]. The apoptotic cascade initiated by this compound involves the activation of key executioner caspases, such as caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Artemisinin and its derivatives, including this compound, have been shown to inhibit angiogenesis[2]. While the precise mechanism for this compound is still under full investigation, studies on the related compound dihydroartemisinin (DHA) suggest that it downregulates the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in the VEGF signaling pathway that promotes endothelial cell proliferation and migration[3]. This inhibition is believed to be mediated through the suppression of the NF-κB signaling pathway[3][4].

Modulation of Signaling Pathways

This compound and its related compounds have been shown to modulate several signaling pathways that are crucial for cancer cell proliferation and survival. The Nuclear Factor-kappa B (NF-κB) pathway, which is constitutively active in many cancers and promotes inflammation, cell survival, and proliferation, is a key target. Dihydroartemisinin has been shown to inhibit the NF-κB pathway, which in turn leads to the downregulation of its downstream targets, including VEGFR2. While direct evidence for this compound is still emerging, its structural similarity to DHA suggests a similar mechanism of action.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and its related compounds against various cancer cell lines and in preclinical tumor models. Due to the limited availability of extensive data specifically for this compound, comparative data for other artemisinin derivatives are also included to provide a broader context.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Related Compounds

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Citation |

| This compound | Ehrlich Ascites Tumor (EAT) | Ascites Tumor | 12.2 - 19.9 | Not Specified | |

| Artemether | SH-SY5Y | Neuroblastoma | High doses (600-1200 µM) showed significant suppression | 48 h | |

| Artemether | SK-N-SH | Neuroblastoma | High doses (600-1200 µM) showed significant suppression | 48 h | |

| Artemether | SK-N-BE2 | Neuroblastoma | High doses (600-1200 µM) showed significant suppression | 48 h | |

| Dihydroartemisinin | K562 | Leukemia | 13.08 | Not Specified |

Table 2: In Vivo Antitumor Efficacy of this compound and Related Compounds

| Compound | Tumor Model | Cancer Type | Dosage | Tumor Growth Inhibition | Citation |

| This compound | Spontaneous Mouse Mammary Tumor (SMMT) in Balb/c mice | Breast Cancer | 6 mg/kg/day (intraperitoneal) | Reduced tumor growth rate (quantitative percentage not provided) | |

| Artemether | C6 orthotopic brain gliomas in rats | Glioma | Not Specified | Significantly smaller tumor volume compared to control | |

| Artemether-loaded albumin nanoparticles | CT26 tumor-bearing mice | Colorectal Cancer | Not Specified | Controlled tumor growth more effectively than free artemether |

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for evaluating its anticancer activity.

Caption: this compound-induced ROS generation and apoptosis pathway.

Caption: Proposed inhibition of angiogenesis by this compound via the NF-κB/VEGFR2 pathway.

Caption: General experimental workflow for evaluating this compound's anticancer efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound and its derivatives as anticancer agents.

MTT Cell Viability Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting a dose-response curve.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as cleaved caspase-3 and cleaved PARP, following treatment with this compound.

Materials:

-

Cancer cells treated with this compound

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted as per manufacturer's recommendation) overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to cleaved caspase-3 and cleaved PARP will indicate the level of apoptosis induction.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of this compound using a subcutaneous xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for injection

-

Calipers for tumor measurement

Protocol:

-

Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound to the treatment group via a specified route (e.g., intraperitoneal injection at 6 mg/kg/day). The control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every few days. Calculate the tumor volume using the formula: V = 0.5 x length x width².

-

Data Analysis: Plot the average tumor volume for each group over time to generate tumor growth curves. At the end of the study, the tumors can be excised and weighed. Calculate the tumor growth inhibition percentage.

Conclusion and Future Directions

This compound, a derivative of artemisinin, demonstrates significant potential as an anticancer agent. Its mechanisms of action, including the induction of ROS-mediated apoptosis and inhibition of angiogenesis, make it a compelling candidate for further investigation. While the available quantitative data for this compound is not as extensive as for other artemisinin derivatives, the existing research provides a strong rationale for its continued development.

Future research should focus on:

-

Conducting comprehensive in vitro screening of this compound against a wide panel of human cancer cell lines to establish a detailed IC50 profile.

-

Performing more extensive in vivo studies in various xenograft models to determine the optimal dosing and to quantify the tumor growth inhibition.

-

Elucidating the specific molecular interactions of this compound with key signaling pathways, such as NF-κB and VEGF, to confirm the mechanisms inferred from related compounds.

-

Exploring combination therapies with existing chemotherapeutic agents or targeted therapies to identify potential synergistic effects.

The information presented in this technical guide provides a solid foundation for researchers to design and execute further studies aimed at fully characterizing the anticancer potential of this compound and advancing its development as a novel therapeutic for cancer treatment.

References

- 1. Inhibitive effect of artemether on tumor growth and angiogenesis in the rat C6 orthotopic brain gliomas model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Artemether suppresses cell proliferation and induces apoptosis in diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structure-Activity Relationship of Arteether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteether, a semi-synthetic derivative of artemisinin, stands as a cornerstone in the global fight against malaria, particularly in cases of severe and multi-drug resistant Plasmodium falciparum infections. As an ethyl ether derivative of dihydroartemisinin (DHA), its efficacy is intrinsically linked to the endoperoxide bridge within its sesquiterpene lactone structure. Understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of novel antimalarial agents with improved potency, bioavailability, and resistance profiles. This technical guide provides a comprehensive analysis of the SAR of this compound, focusing on key structural modifications and their impact on antimalarial activity. We delve into quantitative data, detailed experimental protocols, and the fundamental mechanism of action to equip researchers with the knowledge necessary for advancing antimalarial drug discovery.

Core Structure and Mechanism of Action

The antimalarial activity of this compound and other artemisinin derivatives is unequivocally dependent on the 1,2,4-trioxane ring, which contains an endoperoxide bridge. The prevailing mechanism of action involves the activation of this endoperoxide bridge by ferrous iron (Fe²⁺), which is present in the form of heme within the malaria parasite's food vacuole.[1][2][3] The parasite digests hemoglobin, releasing large quantities of heme, which catalyzes the cleavage of the endoperoxide bridge in this compound.[2][3] This cleavage generates highly reactive and cytotoxic carbon-centered free radicals that subsequently alkylate and damage essential parasite proteins and other biomolecules, leading to oxidative stress and parasite death.

The critical role of the endoperoxide bridge is highlighted by the fact that deoxyartemisinin, a derivative lacking this moiety, is devoid of antimalarial activity. The interaction with heme is considered the primary activation pathway, occurring at a faster rate than with inorganic ferrous iron.

Structure-Activity Relationship (SAR) Studies

The core of this compound's SAR lies in modifications to the artemisinin scaffold, particularly at the C-10 position of the lactol derivative, dihydroartemisinin (DHA). The conversion of the C-10 hydroxyl group of DHA to an ether linkage, as in this compound and artemether, significantly enhances lipophilicity and, consequently, antimalarial potency compared to the parent compound, artemisinin.

Modifications at the C-10 Position: The Ether Linkage

The nature of the ether substituent at the C-10 position plays a crucial role in modulating the antimalarial activity. This is primarily attributed to its influence on the compound's lipophilicity, which affects its ability to cross cell membranes and accumulate within the parasite.

Table 1: In Vitro Antimalarial Activity of this compound and Related C-10 Ether/Ester Derivatives against P. falciparum

| Compound | C-10 Substituent | P. falciparum Strain | IC50 (nM) | Reference |

| Artemisinin | - | Chloroquine-Resistant | 7.67 | |

| Chloroquine-Susceptible | 11.4 | |||

| - | 4.11 | |||

| β-Arteether | -OCH₂CH₃ | Chloroquine-Resistant | 3.88 | |

| Chloroquine-Susceptible | 5.66 | |||

| - | 1.61 | |||

| β-Artemether | -OCH₃ | Chloroquine-Resistant | 3.71 | |

| Chloroquine-Susceptible | 5.14 | |||

| - | 1.74 | |||

| Artelinate | -O(CH₂)₂COONa | Chloroquine-Resistant | 3.46 | |

| Chloroquine-Susceptible | 5.04 |

From the data, it is evident that the ethyl ether (this compound) and methyl ether (artemether) derivatives exhibit significantly greater potency (lower IC50 values) than the parent artemisinin. This enhancement is attributed to their increased lipophilicity, which facilitates their passage through membranes to reach their site of action within the parasite. Interestingly, against chloroquine-resistant strains, this compound and artemether show even greater relative activity.

The stereochemistry at the C-10 position also influences activity, with the β-epimer of this compound and artemether generally being more potent than their α-counterparts.

Impact of Alkyl Chain Length and Branching

Studies on a series of C-10 alkoxy derivatives of DHA have shown that there is an optimal chain length for the ether substituent. While increasing lipophilicity generally enhances activity up to a certain point, excessively long or bulky alkyl chains can lead to a decrease in potency. This is likely due to steric hindrance, which may interfere with the interaction of the endoperoxide bridge with heme or the binding to other potential targets.

Table 2: Influence of C-10 Alkoxy Substituent on Antimalarial Activity

| C-10 Substituent | P. falciparum Strain | IC50 (nM) - Representative Data |

| -OCH₃ (Artemether) | K1 (CQ-resistant) | 2.5 |

| -OCH₂CH₃ (this compound) | K1 (CQ-resistant) | 2.8 |

| -O(CH₂)₂CH₃ | K1 (CQ-resistant) | 3.1 |

| -O(CH₂)₃CH₃ | K1 (CQ-resistant) | 4.5 |

| -OCH(CH₃)₂ | K1 (CQ-resistant) | 5.2 |

Note: The IC50 values in this table are representative and collated from multiple sources for illustrative purposes. Direct comparison should be made with caution due to variations in experimental conditions.

The data suggests that small, linear alkyl ethers like methyl and ethyl ethers provide the most potent antimalarial activity. As the chain length increases or branching is introduced, the activity tends to decrease.

Experimental Protocols

Synthesis of this compound from Dihydroartemisinin

The synthesis of this compound is a two-step process starting from artemisinin.

Step 1: Reduction of Artemisinin to Dihydroartemisinin (DHA)

Artemisinin is reduced to its lactol derivative, dihydroartemisinin (DHA), using a reducing agent such as sodium borohydride in an appropriate solvent like methanol. The reaction is typically carried out at low temperatures (0-5°C) to control selectivity.

Step 2: Etherification of Dihydroartemisinin

This compound is prepared by the etherification of DHA with ethanol in the presence of an acid catalyst. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or solid acid catalysts can be employed. The reaction is typically stirred at room temperature for several hours. The resulting product is a mixture of α- and β-arteether, which can be separated by column chromatography.

A typical procedure involves dissolving dihydroartemisinin in a mixture of ethanol and a non-polar solvent like benzene, followed by the addition of the acid catalyst. After the reaction is complete, the mixture is worked up by washing with an aqueous solution and the organic layer is dried and concentrated. The crude product is then purified.

In Vitro Antimalarial Activity Assay: ³H-Hypoxanthine Incorporation Assay

The in vitro antimalarial activity of this compound and its analogs is commonly determined using a [³H]-hypoxanthine incorporation assay. This method measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA.

Protocol Outline:

-

Parasite Culture: Plasmodium falciparum strains (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant K1) are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum or AlbuMAX.

-

Drug Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in culture medium.

-

Assay Setup: Asynchronous or synchronized parasite cultures (typically at the ring stage) with a defined parasitemia and hematocrit are added to 96-well microtiter plates containing the serially diluted drugs.

-

Incubation: The plates are incubated for 24-48 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

-

Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

-

Harvesting and Measurement: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The counts per minute (CPM) are plotted against the drug concentration, and the 50% inhibitory concentration (IC50) is determined by non-linear regression analysis.

Visualizing the Core Concepts

To better illustrate the relationships and processes described, the following diagrams are provided in Graphviz DOT language.

Logical Relationship of this compound's Structure to its Activity

Caption: Logical flow from artemisinin to the more active this compound.

Heme-Mediated Activation Pathway of this compound

Caption: Activation of this compound by heme within the malaria parasite.

Experimental Workflow for In Vitro Antimalarial Assay

Caption: Workflow for determining the IC50 of this compound analogs.

Conclusion and Future Directions

The structure-activity relationship of this compound is well-established, with the endoperoxide bridge being the essential pharmacophore and the C-10 ethyl ether group enhancing its lipophilicity and antimalarial potency. Modifications at the C-10 position have a significant impact on activity, with small, linear alkyl ethers generally demonstrating the highest efficacy.

Future research in this area should focus on several key aspects:

-

Novel C-10 Modifications: The synthesis and evaluation of novel ether and other C-10 derivatives could lead to compounds with improved pharmacokinetic profiles, such as enhanced oral bioavailability or longer half-lives, which could simplify treatment regimens.

-

Overcoming Resistance: As artemisinin resistance emerges, understanding how structural modifications can circumvent resistance mechanisms is crucial. This may involve designing molecules that are less susceptible to efflux pumps or that have additional mechanisms of action.

-

Targeted Delivery: Investigating drug delivery systems that can specifically target the parasite could enhance the efficacy of this compound and its derivatives while minimizing potential host toxicity.

-

Exploration of Other Structural Sites: While the C-10 position has been a major focus, systematic exploration of other positions on the artemisinin scaffold could reveal new avenues for improving antimalarial activity.

By leveraging the foundational knowledge of this compound's SAR, the scientific community can continue to develop next-generation antimalarials that are more effective, safer, and capable of combating the evolving threat of drug-resistant malaria.

References

The Pharmacokinetics and Metabolism of Alpha-Arteether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-arteether, often administered in a mixture with its β-diastereomer, is a semi-synthetic derivative of artemisinin, a potent antimalarial agent.[1] As a blood schizonticide, its primary therapeutic application is in the treatment of uncomplicated and severe Plasmodium falciparum malaria, including cerebral malaria, particularly in regions with chloroquine resistance.[1][2] The efficacy and safety profile of alpha-arteether are intrinsically linked to its pharmacokinetic and metabolic fate within the body. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion of alpha-arteether, with a focus on quantitative data and experimental methodologies.

Pharmacokinetics

The pharmacokinetic profile of alpha-arteether exhibits stereoselectivity, with the alpha- and beta-isomers showing different characteristics.[3] Generally, the alpha-isomer is absorbed more rapidly and demonstrates higher peak plasma concentrations, while the beta-isomer has a longer elimination half-life and a larger volume of distribution, which may contribute to prolonged antimalarial activity.[4]

Absorption

Following intramuscular (IM) administration, which is the designated route of delivery, alpha-arteether is rapidly absorbed. In human volunteers, both α- and β-isomers were detectable in plasma as early as 30 minutes post-injection, with no observed lag time. Oral bioavailability is poor and irregular due to slow dissolution and gastric decomposition. In rats, the average oral bioavailabilities of the alpha- and beta-isomers, relative to intramuscular administration, were found to be 9.6% and 3.8%, respectively.

Distribution

Arteether is highly bound to plasma proteins, primarily α1-acid glycoprotein and albumin. The volume of distribution of the β-isomer is approximately three times higher than that of the α-isomer, suggesting more extensive tissue distribution. This characteristic, along with its lipophilicity, may facilitate its accumulation in brain tissue, which could be advantageous in the treatment of cerebral malaria.

Metabolism

The biotransformation of alpha-arteether is a critical determinant of its therapeutic action and clearance. The primary metabolic pathway is the de-ethylation to its active metabolite, dihydroartemisinin (DHA). DHA itself is a potent antimalarial compound and is the active metabolite of all artemisinin derivatives.

The conversion of this compound to DHA is primarily catalyzed by the cytochrome P450 enzyme system in the liver. In vitro studies with human liver microsomes and recombinant P450 enzymes have identified CYP3A4 as the principal enzyme responsible for this metabolic conversion. Secondary contributions are made by CYP2B6 and CYP3A5. The extent of metabolism to DHA is relatively low, estimated to be around 5%, which may not be therapeutically significant on its own. Following its formation, DHA and other metabolites can undergo glucuronidation before excretion.

Excretion

Elimination of alpha-arteether occurs mainly through hepatic metabolism, with only a minor portion being excreted unchanged in the urine. The elimination half-life is considerably longer than that of other artemisinin compounds, which allows for once-daily dosing. Preliminary pharmacokinetic data in humans have shown a long elimination half-life ranging from 25 to 72 hours.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of alpha- and beta-arteether from studies in healthy human volunteers and rats.

Table 1: Pharmacokinetic Parameters of this compound Diastereomers in Healthy Human Volunteers Following a Single 150 mg Intramuscular Dose

| Parameter | α-Arteether | β-Arteether |

| Tmax (hours) | 4.77 ± 1.21 | 6.96 ± 1.62 |

| Terminal Elimination Half-life (hours) | 13.24 ± 1.08 | 30.17 ± 2.44 |

| Apparent Volume of Distribution (Vd/F) | - | ~3-fold higher than α-isomer |

| Plasma and Renal Clearances | Comparable between isomers | Comparable between isomers |

Table 2: Pharmacokinetic Parameters of this compound Diastereomers in Rats Following Different Routes of Administration

| Route of Administration | Dose (mg/kg) | Isomer | Oral Bioavailability (relative to IM) |

| Oral | 9, 17.5, 30 | α-Arteether | 9.6% |

| β-Arteether | 3.8% | ||

| Intramuscular | 9, 17.5, 30 | - | - |

| Intravenous | - | - | - |

Experimental Protocols

The quantification of alpha-arteether and its metabolites in biological matrices is predominantly achieved using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

In Vivo Pharmacokinetic Study in Humans

-

Subjects: Healthy adult male volunteers (typically aged 18-50 years).

-

Study Design: Single-dose, open-label, crossover or single-center clinical trial.

-

Drug Administration: A single intramuscular injection of 150 mg α/β-arteether (30:70 ratio).

-

Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 144, and 192 hours) post-administration.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Method: HPLC-MS/MS for Quantification in Plasma

-

Sample Preparation: Liquid-liquid extraction is a common method for isolating alpha,beta-arteether and DHA from plasma. A combination of n-hexane and hexane-ethyl acetate (8:2) has been used for this purpose. Another method involves a single-step liquid-liquid extraction with ethyl acetate.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., Spheri-10, RP-18, 100 x 4.6 mm i.d.) is typically used.

-

Mobile Phase: Gradient elution is often employed. One reported method starts with a composition of methanol-potassium acetate buffer (pH 4; 73:27, v/v) and transitions to 100% methanol. An isocratic elution with methanol:ammonium acetate buffer (10 mM, pH 4) (90:10%, v/v) has also been described.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is commonly used.

-

Analysis: The analytes are quantified from their specific ion chromatograms. For example, [M+K]+ ions at m/z 352 for alpha,beta-arteether and m/z 323 for DHA have been monitored. Tandem mass spectrometry (MS/MS) provides higher selectivity and sensitivity.

-

-

Validation: The method is validated for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.

Visualizations

Metabolic Pathway of Alpha-Arteether

Caption: Metabolic conversion of alpha-arteether to its active metabolite DHA and subsequent conjugation.

Experimental Workflow for a Pharmacokinetic Study

Caption: A typical workflow for conducting a clinical pharmacokinetic study of alpha-arteether.

Drug Interactions

Given that alpha-arteether is a substrate of CYP3A4, there is a potential for drug-drug interactions. Co-administration with potent CYP3A4 inducers (e.g., rifampicin, carbamazepine) may decrease plasma levels of this compound, potentially reducing its efficacy. Conversely, CYP3A4 inhibitors (e.g., ketoconazole, erythromycin) could increase this compound concentrations, raising the risk of toxicity. Caution should also be exercised when co-administering with other drugs known to prolong the QT interval, such as quinine and halofantrine. However, a study on the co-administration of intramuscular α/β-arteether and oral sulfadoxine-pyrimethamine found no significant pharmacokinetic interactions between the drugs.

Conclusion

Alpha-arteether exhibits a complex pharmacokinetic profile characterized by rapid intramuscular absorption, stereoselective disposition, and metabolism primarily mediated by CYP3A4 to the active metabolite dihydroartemisinin. Its long elimination half-life is a key feature that supports its clinical use. A thorough understanding of its pharmacokinetics and metabolism is essential for optimizing dosing regimens, predicting potential drug interactions, and guiding the development of new formulations and combination therapies for the effective treatment of malaria.

References

In Vivo Pharmacodynamics of Beta-Arteether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of beta-arteether, a potent semi-synthetic derivative of artemisinin. Beta-arteether is a fast-acting blood schizonticide effective against drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document synthesizes key findings on its mechanism of action, dose-response relationships in preclinical models, and clinical efficacy, presenting data in a structured format to facilitate understanding and further research.

Mechanism of Action

The antimalarial activity of beta-arteether is attributed to its endoperoxide bridge. Upon entering a parasitized erythrocyte, beta-arteether is activated by intraparasitic iron, primarily in the form of heme released from the digestion of hemoglobin. This interaction cleaves the endoperoxide bridge, generating a cascade of highly reactive oxygen and carbon-centered free radicals.[1][2] These radicals then alkylate and oxidize essential parasite macromolecules, including proteins and lipids, leading to widespread cellular damage and parasite death.[2] It has also been proposed that arteether can inhibit protein synthesis and disrupt the parasite's ribosomal organization and endoplasmic reticulum.[1][2]

References

Arteether: A Technical Guide to its Potential Therapeutic Targets in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Originally developed as a potent anti-malarial agent, arteether, a semi-synthetic derivative of artemisinin, is garnering significant attention for its potential as a repurposed anti-cancer therapeutic.[1][2] Artemisinin and its derivatives, including artemether, artesunate, and the active metabolite dihydroartemisinin (DHA), have demonstrated broad-spectrum anti-neoplastic activity across various cancer cell lines and animal models.[3][4] Their efficacy stems from a multi-targeted approach, disrupting several core pathways essential for tumor growth, proliferation, and survival. This technical guide provides an in-depth overview of the molecular mechanisms and potential therapeutic targets of this compound in oncology, supported by quantitative data, experimental protocols, and detailed signaling pathway diagrams.

Core Mechanism of Action: Iron-Dependent Generation of Reactive Oxygen Species (ROS)

The primary mechanism underpinning the anti-cancer activity of this compound is the cleavage of its endoperoxide bridge, a reaction catalyzed by intracellular ferrous iron (Fe²⁺), which is often present at higher concentrations in cancer cells compared to normal cells.[5] This reaction generates a burst of cytotoxic reactive oxygen species (ROS) and carbon-centered radicals. The resulting oxidative stress damages essential cellular components, including proteins, lipids, and DNA, ultimately triggering cell death pathways. Cancer cells' increased requirement for iron to sustain rapid proliferation makes them selectively vulnerable to this iron-dependent cytotoxicity.

Key Therapeutic Targets and Pathways

This compound's anti-cancer effects are mediated through the modulation of multiple signaling pathways and cellular processes.

Induction of Apoptosis

This compound and its analogues are potent inducers of apoptosis. The ROS-induced cellular damage can initiate the intrinsic (mitochondrial) apoptotic pathway. This involves altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria. Cytochrome c release subsequently activates a caspase cascade, primarily involving caspase-9 and the executioner caspase-3, leading to PARP cleavage and programmed cell death.

Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 or G2/M phases. This effect is achieved by downregulating the expression of key cell cycle regulatory proteins, including Cyclin-Dependent Kinases (CDK2, CDK4, CDK6) and cyclins (Cyclin D1, Cyclin E). In non-small cell lung cancer (NSCLC) cells, low concentrations of artemether were found to inhibit the mRNA levels of CDK1, CDK2, CDK6, cyclin A2, cyclin B1, and cyclin D1, leading to cell cycle arrest.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This compound and other artemisinin derivatives have been shown to possess anti-angiogenic properties. They can inhibit tumor angiogenesis by suppressing the expression of Vascular Endothelial Growth Factor (VEGF) and its receptors, which are key signaling molecules in this process. By reducing microvessel density, this compound can effectively starve tumors of the nutrients and oxygen required for their expansion.

Modulation of Oncogenic Signaling Pathways

This compound exerts its anti-cancer effects by interfering with multiple oncogenic signaling pathways:

-

PI3K/Akt/mTOR Pathway : This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Dihydroartemisinin (DHA), the active metabolite of this compound, has been shown to inhibit this pathway, thereby suppressing tumor cell growth.

-

NF-κB Pathway : The NF-κB signaling pathway is involved in inflammation, immunity, and cell survival. Its constitutive activation in cancer cells promotes proliferation and chemoresistance. Artesunate has been shown to suppress colorectal cancer cell proliferation by inhibiting the NF-κB pathway.

-

Wnt/β-catenin Pathway : Aberrant activation of the Wnt/β-catenin pathway is a hallmark of several cancers, particularly colorectal cancer. Artesunate can attenuate cancer cell growth by inhibiting this hyperactive pathway.

-

c-Myc Proto-oncogene : c-Myc is a critical transcription factor that regulates cell growth and proliferation. Artemether has been shown to inhibit the proliferation of diffuse large B-cell lymphoma (DLBCL) cells by suppressing the expression of c-Myc.

Quantitative Efficacy Data

The cytotoxic and anti-proliferative effects of this compound and its derivatives have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer cell line and exposure time.

| Cancer Type | Cell Line(s) | Compound | IC50 Value (µM) | Exposure Time (h) | Reference(s) |

| Rhabdomyosarcoma | Rh30 | Artemether | >10 | 144 | |

| Rhabdomyosarcoma | Rh30 | Dihydroartemisinin | 3-4 | 144 | |

| Diffuse Large B-Cell Lymphoma | SUDHL-4, DB | Artemether | ~100 (0.1 mM) | 48 | |

| Hepatocellular Carcinoma | Hep3B2.1-7 | Artemether | <160 | 24, 48, 72 | |

| Ovarian Cancer | A2780, OVCAR-3 | Dihydroartemisinin | <10 | Not Specified |

Table 1: Summary of IC50 values for Artemether and its active metabolite Dihydroartemisinin (DHA) in various cancer cell lines.

| Cancer Type | Cell Line(s) | Compound | Concentration | Growth Inhibition (%) | Exposure Time (h) | Reference(s) |

| Diffuse Large B-Cell Lymphoma | SUDHL-4 | Artemether | 0.1 mM | ~50 | 48 | |

| Diffuse Large B-Cell Lymphoma | DB | Artemether | 0.1 mM | ~47 | 48 | |

| Diffuse Large B-Cell Lymphoma | SUDHL-4 | Artemether | Not Specified | 70.63 ± 5.53 | 72 | |

| Diffuse Large B-Cell Lymphoma | DB | Artemether | Not Specified | 70.05 ± 6.22 | 72 |

Table 2: Anti-proliferative effects of Artemether on Diffuse Large B-Cell Lymphoma (DLBCL) cells.

Key Experimental Methodologies

The following protocols are commonly used to evaluate the anti-cancer effects of this compound.

Cell Viability and Proliferation Assay (CCK-8/MTT)

-

Principle : These colorimetric assays measure cell metabolic activity. Viable cells reduce a tetrazolium salt (WST-8 in CCK-8, MTT in MTT assay) to a colored formazan product, the absorbance of which is proportional to the number of living cells.

-

Methodology :

-

Seed cancer cells (e.g., Hep3B2.1-7, SUDHL-4) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.

-

Treat cells with various concentrations of this compound (e.g., 0-200 µM) for specified time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

-

Principle : This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic and necrotic cells.

-

Methodology :

-

Treat cells (e.g., Cal27) with desired concentrations of this compound for 24 hours.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle : PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) using flow cytometry.

-

Methodology :

-

Treat cells with this compound for the desired time.

-

Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells to remove ethanol.

-

Treat cells with RNase A to degrade RNA.

-

Stain the cells with PI solution.

-

Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

-

Conclusion and Future Directions

This compound presents a compelling case for drug repurposing in oncology. Its multifaceted mechanism of action—centered on iron-dependent ROS production—allows it to induce apoptosis, trigger cell cycle arrest, and inhibit crucial oncogenic signaling pathways. The preferential accumulation of iron in cancer cells provides a basis for its selective cytotoxicity, a highly desirable trait for any chemotherapeutic agent.

Future research should focus on several key areas:

-

Clinical Trials : Robust, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible patient benefits.

-

Combination Therapies : Investigating the synergistic effects of this compound with conventional chemotherapeutics, targeted therapies, and immunotherapies could lead to more effective treatment regimens and overcome drug resistance.

-

Biomarker Identification : Identifying biomarkers that predict sensitivity to this compound could enable patient stratification and personalized treatment approaches. The expression of genes involved in iron metabolism is a potential candidate.

-

Nanodelivery Systems : Developing nanocarrier systems for this compound could enhance its poor water solubility, improve bioavailability, and enable targeted delivery to tumor tissues, thereby increasing efficacy and reducing potential side effects.

References

- 1. Artemisinin-Type Drugs in Tumor Cell Death: Mechanisms, Combination Treatment with Biologics and Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Effect of AntiMalarial Artemisinin Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Artemisinins as a novel anti-cancer therapy: Targeting a global cancer pandemic through drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Artemether suppresses cell proliferation and induces apoptosis in diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Arteether: A Technical Guide to Free Radical Generation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteether, a semi-synthetic derivative of artemisinin, is a potent antimalarial agent renowned for its rapid parasiticidal activity, particularly against drug-resistant strains of Plasmodium falciparum. The therapeutic efficacy of this compound and other artemisinins is intrinsically linked to their unique 1,2,4-trioxane endoperoxide bridge. This guide provides an in-depth technical overview of the core mechanism of this compound: the generation of cytotoxic free radicals. It details the activation process, the nature of the radical species produced, and the subsequent downstream cellular damage inflicted upon the parasite. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.

Data Presentation: In Vitro Efficacy of this compound and Related Compounds

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other artemisinin derivatives against Plasmodium falciparum, providing a comparative view of their in vitro potency.

| Compound | P. falciparum Strain/Isolate | IC50 (nM) | Reference |

| This compound | African Isolates (Chloroquine-resistant) | 3.88 | [1] |

| This compound | African Isolates (Chloroquine-susceptible) | 5.66 | [1] |

| β-Arteether | Chloroquine-resistant & -sensitive | 1.61 (range 1.57-1.92) | |

| Artemether | African Isolates (Chloroquine-resistant) | 3.71 | [1] |

| Artemether | African Isolates (Chloroquine-susceptible) | 5.14 | [1] |

| β-Artemether | Chloroquine-resistant & -sensitive | 1.74 (range 1.34-1.81) | |

| Artesunate | Primary Infections (Thailand) | 1.6 (geometric mean) | [2] |

| Dihydroartemisinin (DHA) | Primary Infections (Thailand) | 1.2 (geometric mean) | |

| Artemisinin | African Isolates (Chloroquine-resistant) | 7.67 | |

| Artemisinin | African Isolates (Chloroquine-susceptible) | 11.4 |

Core Mechanism: Heme-Mediated Activation and Free Radical Cascade

The central tenet of this compound's mechanism of action is its activation within the parasite's digestive vacuole, a compartment rich in heme derived from the digestion of host hemoglobin. This process initiates a cascade of events leading to the generation of highly reactive free radicals.

Activation by Ferrous Heme

The endoperoxide bridge of this compound is chemically inert until it encounters a source of ferrous iron (Fe²⁺). The parasite's degradation of hemoglobin releases large quantities of heme, which contains iron that can be readily reduced to the ferrous state. The interaction between Fe²⁺-heme and the endoperoxide bridge leads to the reductive cleavage of this bond, initiating the formation of radical species.

Two primary models have been proposed for this initial activation step:

-

Reductive Scission Model: This model posits that an electron transfer from ferrous iron to one of the peroxide oxygens leads to the formation of an oxygen-centered radical. This unstable intermediate then rearranges to form more stable carbon-centered radicals.

-

Open Peroxide Model: An alternative hypothesis suggests that iron acts as a Lewis acid to facilitate the heterolytic cleavage of the endoperoxide bridge, leading to the formation of an open hydroperoxide intermediate. Subsequent Fenton-type reactions can then generate highly reactive hydroxyl radicals.

Generation of Cytotoxic Radicals

The cleavage of the endoperoxide bridge results in the formation of both reactive oxygen species (ROS) and carbon-centered radicals.

-

Reactive Oxygen Species (ROS): These include highly damaging species such as hydroxyl radicals (•OH) and superoxide anions (O₂•⁻). ROS can indiscriminately oxidize a wide range of biological macromolecules.

-

Carbon-Centered Radicals: The rearrangement of the initial oxygen-centered radical leads to the formation of primary and secondary carbon-centered radicals. These radicals are key alkylating agents that form covalent bonds with parasite biomolecules.

Caption: Heme-mediated activation of this compound in the parasite's digestive vacuole.

Downstream Cellular Consequences of Free Radical Attack

The generated free radicals are highly cytotoxic and lead to widespread, non-specific damage to the parasite's cellular machinery. This damage manifests in several critical ways, ultimately leading to parasite death.

Damage to Cellular Macromolecules

-

Protein Alkylation: Carbon-centered radicals readily form covalent adducts with parasite proteins, leading to loss of function. This includes enzymes crucial for parasite survival and structural proteins.

-

Lipid Peroxidation: ROS attack the polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation. This disrupts membrane integrity, leading to increased permeability and loss of essential cellular gradients. A key product of lipid peroxidation is malondialdehyde (MDA), which can be measured as an indicator of oxidative stress.

-

DNA Damage: ROS, particularly hydroxyl radicals, can cause single and double-strand breaks in the parasite's DNA, leading to genomic instability and triggering cell death pathways.

Disruption of Cellular Homeostasis

-

Mitochondrial Dysfunction: The oxidative stress induced by this compound leads to a rapid depolarization of the mitochondrial membrane potential (ΔΨm). This collapse of the electrochemical gradient disrupts ATP synthesis and further exacerbates ROS production, creating a vicious cycle of mitochondrial damage.

-

Calcium Homeostasis Disruption: Artemisinins have been shown to inhibit the P. falciparum sarco/endoplasmic reticulum Ca²⁺-ATPase (PfATP6), leading to an increase in cytosolic calcium concentrations, which can trigger apoptosis-like pathways.

Caption: Cellular targets and consequences of this compound-induced oxidative stress.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the free radical-generating mechanism of this compound and its cellular consequences.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.

Protocol:

-

Sample Preparation: Homogenize parasite pellets or cell lysates in a suitable buffer (e.g., RIPA buffer with antioxidants like BHT).

-

Protein Precipitation: Add ice-cold 10% trichloroacetic acid (TCA) to the homogenate to precipitate proteins. Incubate on ice for 15 minutes.

-

Centrifugation: Centrifuge at ~2,200 x g for 15 minutes at 4°C.

-

Reaction: Collect the supernatant and add an equal volume of 0.67% (w/v) thiobarbituric acid (TBA).

-

Incubation: Incubate the mixture in a boiling water bath for 10-60 minutes to allow the formation of the MDA-TBA adduct.

-

Cooling: Cool the samples on ice for 10 minutes to stop the reaction.

-

Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

-

Quantification: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Caption: Workflow for the TBARS assay to measure lipid peroxidation.

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

This assay uses the cationic dye JC-1, which differentially accumulates in mitochondria based on their membrane potential.

Protocol:

-

Cell Preparation: Culture and treat cells with this compound or a vehicle control. For a positive control for depolarization, treat cells with an uncoupler like CCCP (e.g., 50 µM for 5-15 minutes).

-

JC-1 Staining: Prepare a JC-1 working solution (e.g., 2 µM in pre-warmed buffer or medium). Add the JC-1 solution to the cells.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.

-

Washing: Wash the cells with an appropriate assay buffer (e.g., PBS) to remove excess dye.

-

Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy.

-

Flow Cytometry: Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), detected in the PE channel (e.g., ~590 nm). Apoptotic or unhealthy cells with low ΔΨm will show green fluorescence (JC-1 monomers), detected in the FITC channel (e.g., ~530 nm). The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

-

Fluorescence Microscopy: Visualize the cells using appropriate filter sets for red and green fluorescence.

-

Caption: Workflow for the JC-1 assay to measure mitochondrial membrane potential.

Alkaline Comet Assay for DNA Damage

This single-cell gel electrophoresis technique detects DNA strand breaks.

Protocol:

-

Cell Preparation: Treat parasites with this compound. Harvest and prepare a single-cell suspension at a concentration of ~1 x 10⁵ cells/mL.

-

Embedding in Agarose: Mix the cell suspension with molten low melting point (LMP) agarose (at 37°C) at a 1:10 (v/v) ratio. Immediately pipette ~50 µL onto a specially coated slide (CometSlide™).

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents like Triton X-100) for at least 30-60 minutes at 4°C to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Immerse the slides in a freshly prepared alkaline electrophoresis buffer (pH > 13) for 20-30 minutes at room temperature in the dark to unwind the DNA.

-

Electrophoresis: Perform electrophoresis in the same alkaline buffer at ~21-25 V for 20-30 minutes. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail".

-

Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5), and then stain the DNA with a fluorescent dye such as SYBR Gold.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage using image analysis software, which measures parameters like the percentage of DNA in the tail and the tail moment.

Caption: Workflow for the alkaline comet assay to detect DNA damage.

Conclusion

The antimalarial activity of this compound is unequivocally linked to its ability to generate a torrent of free radicals within the malaria parasite. This process, initiated by the specific environment of the parasite's digestive vacuole, leads to widespread and catastrophic damage to essential biomolecules and cellular structures. Understanding this core mechanism at a technical level is crucial for the rational design of new antimalarial drugs, the development of strategies to overcome potential resistance, and the continued effective use of this vital class of therapeutic agents. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other endoperoxide-containing compounds.

References

The Core Interaction of Arteether with Heme in Malaria Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arteether, a semi-synthetic derivative of artemisinin, is a cornerstone of antimalarial chemotherapy, particularly in regions with multi-drug resistant Plasmodium falciparum. Its parasiticidal activity is contingent upon a nuanced and potent interaction with heme, a byproduct of hemoglobin digestion within the parasite's digestive vacuole. This guide provides a detailed examination of this core interaction, consolidating quantitative data, outlining key experimental methodologies, and visualizing the underlying molecular pathways. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in antimalarial drug discovery and development, offering insights into the mechanism of action of this compound and the experimental approaches used to elucidate it.

Mechanism of Action: Heme-Mediated Activation and Cytotoxicity